molecular formula C11H7N3 B1627401 [3,4'-Bipyridine]-5-carbonitrile CAS No. 91618-20-1

[3,4'-Bipyridine]-5-carbonitrile

Cat. No.: B1627401
CAS No.: 91618-20-1
M. Wt: 181.19 g/mol
InChI Key: MKAWYORPNLOIRQ-UHFFFAOYSA-N
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Description

Chemical Profile: [3,4'-Bipyridine]-5-carbonitrile ( 91618-20-1) is an organic compound with the molecular formula C11H7N3 and a molecular weight of 181.19 g/mol. Its structure consists of two pyridine rings connected at the 3- and 4'-positions, with a carbonitrile (cyano) functional group at the 5-position . The compound is typically stored sealed in dry conditions at 2-8°C . Core Research Applications and Value: This compound serves as a versatile building block in modern scientific research. Its primary value lies in its role as a critical synthetic precursor. Most notably, it is the core scaffold of Milrinone, a recognized positive inotropic cardiotonic agent and selective phosphodiesterase 3 inhibitor used in the study of cardiovascular diseases . Research indicates that Milrinone, a derivative of this bipyridine-carbonitrile structure, acts as a vasodilator and can lower pulmonary arteriolar resistance while improving left ventricular function, making it a compound of interest for related pharmacological investigations . Beyond its pharmaceutical applications, the bipyridine-carbonitrile scaffold is significant in materials science and inorganic chemistry. The bipyridine moiety is an excellent ligand for forming stable complexes with various metal ions, which are useful in creating catalysts and photochemical materials . The strong electron-withdrawing nature of the carbonitrile group significantly influences the electronic properties of the system, making such derivatives promising for developing novel optical materials and sensors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAWYORPNLOIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560008
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-20-1
Record name [3,4'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3,4 Bipyridine 5 Carbonitrile and Its Analogs

Historical Development of Synthetic Routes to Bipyridine-Carbonitrile Systems

The journey to synthesize complex bipyridine structures like [3,4'-Bipyridine]-5-carbonitrile is built upon a rich history of developing methods for creating the fundamental bipyridine core. Early methods for preparing 2,2'-bipyridine (B1663995), a foundational isomer, included the dry distillation of copper(II) pyridine-2-carboxylate, first reported by Fritz Blau in 1888. nih.govresearchgate.netnih.gov Other early approaches involved the reaction of pyridine (B92270) with sodium, which primarily yielded 4,4'-bipyridine (B149096), and the distillation of calcium pyridine-2-carboxylate with calcium oxide. nih.gov

A significant advancement came with the application of coupling reactions. The Ullmann reaction, utilized in 1928, involved the coupling of 2-bromopyridine (B144113) or 2-chloropyridine (B119429) with copper metal to produce 2,2'-bipyridine. nih.gov Another classic method involved the reaction of pyridine with ferric chloride or other metal salts at high temperatures, although this was often associated with challenging workups. nih.govorgsyn.org The dehydrogenation of pyridine using nickel-metal catalysts also provided a route to 2,2'-bipyridine. nih.govorgsyn.org

The introduction of the nitrile functionality onto the bipyridine scaffold was another critical step. For instance, 2,2'-bipyridine-6-carbonitrile could be synthesized by reacting the corresponding bromo-substituted bipyridine with copper cyanide. researchgate.net These early methods, while groundbreaking for their time, often suffered from harsh reaction conditions, low yields, and a lack of regioselectivity, paving the way for the development of more sophisticated and efficient synthetic strategies.

Contemporary Approaches to the Synthesis of this compound

Modern organic synthesis has provided a powerful toolkit for the construction of complex molecules like this compound with high efficiency and precision. These contemporary methods often focus on atom economy, step economy, and the use of catalytic systems to achieve desired transformations under milder conditions.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. nih.govnih.gov While specific examples for the direct synthesis of this compound via a multi-component reaction are not extensively detailed in the provided search results, the principles of MCRs are highly relevant. For instance, the synthesis of highly substituted pyridines, which are precursors to bipyridines, can often be achieved through one-pot procedures involving the condensation of various components. nih.gov The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex bipyridine-carbonitrile systems. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Bipyridine Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, including bipyridines. nih.govnih.govdtu.dk These methods offer high yields and functional group tolerance, making them indispensable tools for modern organic chemists.

The Suzuki-Miyaura coupling is a widely used method for constructing C-C bonds and has been extensively applied to the synthesis of bipyridine structures. mdpi.comharvard.edumdpi.com This reaction typically involves the coupling of a pyridyl halide or triflate with a pyridylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The stability of the pyridylboronic acid derivatives was a historical challenge, but the development of stabilized 2-pyridylboronic acid esters has made this a highly efficient route for preparing functionalized 2,2'-bipyridines. researchgate.net The choice of ligands for the palladium catalyst is crucial to prevent catalyst deactivation through coordination with the bipyridine product. mdpi.com

The Stille coupling provides another powerful method for bipyridine synthesis, involving the reaction of a stannylated pyridine with a bromopyridine, typically catalyzed by a palladium complex. mdpi.comnih.govacs.orgacs.orgresearchgate.net This method has been used to prepare a variety of symmetrically and unsymmetrically substituted bipyridines in high yields. acs.orgacs.org However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. mdpi.comresearchgate.net

The Negishi coupling , which utilizes organozinc reagents, is another valuable tool for forming bipyridine linkages. mdpi.comnih.gov It offers an alternative to the Stille coupling and has been successfully employed in the synthesis of 2,2'-bipyridine derivatives. nih.gov Other transition metal-catalyzed reactions, such as decarboxylative cross-coupling and desulfonylative cross-coupling, have also been developed for bipyridine synthesis, further expanding the synthetic chemist's arsenal. mdpi.comnih.govresearchgate.net Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium. rsc.org

Table 1: Comparison of Major Transition Metal-Catalyzed Coupling Reactions for Bipyridine Synthesis

Reaction Coupling Partners Catalyst (Typical) Key Advantages Key Disadvantages
Suzuki-Miyaura Pyridyl Halide/Triflate + Pyridylboronic Acid/Ester Palladium Complex High yields, good functional group tolerance, commercially available reagents. mdpi.comharvard.edu Catalyst deactivation by bipyridine product can be an issue. mdpi.com
Stille Stannylated Pyridine + Bromopyridine Palladium Complex High yields, applicable to a wide range of substrates. acs.orgacs.org Toxicity of organotin reagents. mdpi.comresearchgate.net
Negishi Pyridylzinc Halide + Bromopyridine Palladium Complex Good alternative to Stille coupling. mdpi.comnih.gov Organozinc reagents can be sensitive to air and moisture.

Functionalization and Derivatization of the this compound Core

Once the core structure of this compound is assembled, further functionalization and derivatization can be carried out to fine-tune its properties for specific applications. The ability to selectively introduce functional groups at different positions on the bipyridine rings is crucial for creating a diverse range of analogs.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of bipyridine systems is a significant synthetic challenge due to the presence of multiple reactive sites. Several strategies have been developed to control the position of incoming substituents.

One approach involves the use of directing groups . For instance, the introduction of a blocking group can direct a subsequent reaction to a specific position on the pyridine ring. nih.gov After the desired functionalization, the blocking group can be removed.

Another powerful technique is directed ortho-metalation (DoM) , where a functional group on the pyridine ring directs the deprotonation of an adjacent carbon atom by a strong base, followed by reaction with an electrophile.

Regioselective C-H functionalization catalyzed by transition metals offers a highly efficient and atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials. nih.gov The regioselectivity in these reactions is often controlled by the steric and electronic properties of the substrate and the catalyst system. nih.gov

Furthermore, the inherent reactivity of the pyridine rings can be exploited. For example, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient pyridine rings, while electrophilic aromatic substitution is more challenging but can be achieved under specific conditions. By carefully choosing the reaction conditions and reagents, chemists can achieve a high degree of control over the regiochemical outcome of the functionalization process.

Stereoselective Synthesis of Chiral this compound Analogs

The generation of chiral bipyridine scaffolds, including analogs of this compound, is a significant objective in asymmetric catalysis and materials science. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products. Methodologies for achieving this often rely on the introduction of chirality through various established strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A prevalent strategy involves the de novo construction of the pyridine ring system using precursors from the chiral pool. acs.orgnih.gov Natural products such as terpenes (e.g., α-pinene, β-pinene, and carene) and steroids provide readily available, enantiomerically pure starting materials. acs.orgnih.govdurham.ac.uk For instance, chiral moieties derived from the isoprenoid chiral pool have been successfully annulated to form bipyridine ligands. nih.gov This approach has been used to create a series of modular, C₂-symmetrical 2,2'-bipyridines, which are structurally related to the bipyridine core of the target compound. acs.orgnih.gov

Another key approach is the asymmetric coupling reaction catalyzed by transition metals. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for constructing the bipyridine framework. nih.govacs.org To induce stereoselectivity, these reactions can be performed in the presence of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the reaction outcome. For example, the coupling of a chiral pyridine precursor with a second pyridine unit can establish the stereochemistry of the final molecule. rsc.org The development of novel chiral ligands, such as those derived from camphor, is an active area of research aimed at improving the efficiency and selectivity of these transformations.

The functionalization of a pre-existing bipyridine scaffold with chiral substituents is also a common method. rsc.org This can be achieved by nucleophilic substitution of a leaving group on the bipyridine ring with a chiral nucleophile or by enantioselective reactions on a prochiral bipyridine derivative. rsc.orgnih.govacs.org For instance, lipase-catalyzed enantioselective acetylation has been used to resolve racemic mixtures of bipyridine alcohols, affording the individual R and S isomers. rsc.org

More recently, chiral bipyridine-N,N'-dioxides have been developed as highly efficient catalysts for asymmetric reactions, such as the Michael addition/cyclization of 5-amino pyrazoles with α,β-unsaturated 2-acyl imidazoles to produce chiral 1H-pyrazolo[3,4-b]pyridine analogues. chemrxiv.org This highlights the potential for creating complex chiral heterocyclic systems related to the target compound through organocatalysis.

The following table summarizes selected approaches for the synthesis of chiral bipyridine analogs.

Strategy Methodology Chiral Source Key Features Reference(s)
De Novo SynthesisAnnulation of chiral unitsMonoterpenes (pinenes, carenes), SteroidsModular synthesis, utilizes natural chiral pool. acs.orgnih.govdurham.ac.uk
Asymmetric CatalysisPd-catalyzed cross-coupling (e.g., Negishi)Chiral phosphine (B1218219) ligands (e.g., XPhos)High efficiency and functional group tolerance. nih.gov
Asymmetric CatalysisCu-catalyzed cyclopropanation/allylic oxidationC₂-symmetrical bipyridine ligandsGood enantioselectivity (up to 82% ee). acs.orgnih.gov
Chiral AuxiliaryCamphor-derived precursorsCamphorStepwise construction of tunable chiral ligands.
FunctionalizationLipase-catalyzed acetylationEnzyme (Lipase)Kinetic resolution of racemic alcohols. rsc.org
OrganocatalysisMichael addition/cyclizationChiral Bipyridine-N,N'-dioxidesLow catalyst loading, high enantioselectivity (up to 99% ee). chemrxiv.org

Isolation and Purification Techniques for Research-Scale Production

The isolation and purification of this compound and its analogs are critical steps to obtain materials of sufficient purity for subsequent research and application. The choice of technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities present. For research-scale production, a combination of chromatography and recrystallization is typically employed.

Chromatography is a cornerstone for the purification of bipyridine derivatives.

Column Chromatography: This is the most common method for purifying reaction mixtures. Silica (B1680970) gel is a frequently used stationary phase, often with a solvent system composed of a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). orgsyn.orgchimicatechnoacta.ru The choice of eluent is crucial for achieving good separation between the desired product and byproducts. For example, in the synthesis of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles, column chromatography with a dichloromethane-ethyl acetate eluent was effective. chimicatechnoacta.ru In some cases, alumina (B75360) may be used as the stationary phase. orgsyn.org

Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the eluent. It is particularly useful for separating compounds that are difficult to resolve by standard column chromatography. orgsyn.org Deactivated silica gel may be required to prevent the degradation of sensitive compounds. orgsyn.org

Cation-Exchange Chromatography: This technique is especially valuable for separating isomeric mixtures of bipyridine complexes, such as the meridional (mer) and facial (fac) isomers of tris-bipyridine metal complexes. rsc.orgscispace.comresearchgate.net Resins like SP Sephadex C-25 are used, with eluents containing salts such as sodium toluene-4-sulfonate or sodium hexanoate. rsc.orgresearchgate.net This method can also be used to separate optical isomers by relying on the inherent chirality of the support material. rsc.orgscispace.com

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the solution (mother liquor). google.comresearchgate.net

For bipyridine compounds, solvents such as ethanol, methanol, and petroleum ether have been successfully used for recrystallization. orgsyn.orgchimicatechnoacta.ruorgsyn.org The selection of an appropriate solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. google.com

Co-crystallization with solvents can sometimes occur, leading to the formation of solvates, which may have different physical properties than the anhydrous form. researchgate.netnih.gov It is important to characterize the final product to confirm its composition.

The following table summarizes common purification techniques for bipyridine derivatives.

Technique Stationary/Mobile Phase or Solvent Application Reference(s)
Column ChromatographySilica gel with Hexanes/Ethyl Acetate or Dichloromethane/Ethyl AcetateGeneral purification of reaction mixtures. orgsyn.orgchimicatechnoacta.ru
Column ChromatographyAlumina with Petroleum EtherPurification of non-polar bipyridines. orgsyn.org
Cation-Exchange ChromatographySP Sephadex C-25 with Sodium Toluene-4-sulfonateSeparation of geometric and optical isomers of metal complexes. rsc.orgresearchgate.net
RecrystallizationEthanol, Methanol, Petroleum EtherFinal purification to obtain high-purity crystalline product. orgsyn.orgchimicatechnoacta.ruorgsyn.org
ExtractionDichloromethane or Ethyl Acetate with Water/BrineWork-up procedure to remove water-soluble impurities. orgsyn.org

Advanced Structural Elucidation and Conformational Analysis of 3,4 Bipyridine 5 Carbonitrile

Single-Crystal X-ray Diffraction Studies of [3,4'-Bipyridine]-5-carbonitrile Complexes and Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional structure of crystalline solids. nih.gov For bipyridine derivatives, this method reveals detailed information about bond lengths, torsion angles between the pyridine (B92270) rings, and intermolecular interactions within the crystal lattice.

A study on a closely related derivative, 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide, provides significant insight into the structural parameters. nih.gov The analysis showed that the bipyridinium ions are nearly planar, with torsion angles between the two pyridine rings being -3.3 (10)° and 2.2 (11)° for the two symmetry-independent molecules in the crystal. nih.gov The crystal structure is stabilized by a network of hydrogen bonds involving the bromide ions, pyridinium (B92312) NH groups, and keto O atoms, as well as stacking interactions. nih.gov

Table 1: Crystallographic Data for 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide nih.gov

ParameterValue
Molecular FormulaC₁₁H₈N₃O⁺·Br⁻
Crystal SystemTriclinic
Space GroupP1
a (Å)7.827 (2)
b (Å)9.796 (2)
c (Å)15.548 (4)
α (°)76.53 (2)
β (°)75.40 (2)
γ (°)74.36 (2)
Volume (ų)1093.4 (4)
Z4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure and probing the dynamic behavior of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus.

For derivatives like 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles, ¹H NMR spectra show distinct signals for the aromatic protons on the bipyridine core and any substituents. chimicatechnoacta.ru For instance, signals for the pyridine protons typically appear in the downfield region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns confirming the substitution pattern. chimicatechnoacta.rursc.org In ¹³C NMR spectra of these derivatives, the carbon atom of the nitrile group (C≡N) is typically observed around 116-117 ppm, while the carbons of the pyridine rings resonate between approximately 120 and 158 ppm. chimicatechnoacta.ru

Advanced NMR techniques are also used to study the conformation and binding of bipyridine ligands in metal complexes. For example, in square-planar d⁸ metal complexes of 2,2'-bipyridine (B1663995), the chemical shifts of the H5 and H5' protons are particularly sensitive to the coordination environment and can be used to assign the binding modes. rsc.org Multinuclear NMR studies, such as those involving ¹⁰³Rh, have been used to establish the solution structures and fluxional behavior of complex rhodium-bipyridine carbonyl clusters. nih.gov

Table 2: Representative NMR Data for Substituted Bipyridine Carbonitrile Derivatives chimicatechnoacta.ru

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4,5-diaryl-3-hydroxy-[2,2'-bipyridine]-6-carbonitrileAromatic H: 7.1-8.8; OH: ~15.7 (broad singlet)CN: ~116.6; Aromatic C: 120-158

Advanced Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Advanced methods like Electrospray Ionization (ESI-MS) are particularly well-suited for polar, non-volatile molecules like bipyridine derivatives.

In studies of 3-hydroxy-2,2'-bipyridine-6-carbonitrile derivatives, ESI-MS was used to confirm the molecular identity of the synthesized compounds. chimicatechnoacta.ru The technique typically detects the protonated molecule, [M+H]⁺, allowing for a precise comparison between the experimentally found mass-to-charge ratio (m/z) and the calculated value based on the molecular formula. chimicatechnoacta.ru This confirmation is a critical step in the characterization of newly synthesized compounds. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, lending even greater confidence to the structural assignment. rsc.org

Table 3: ESI-MS Data for Representative Bipyridine Carbonitrile Derivatives chimicatechnoacta.ru

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-Hydroxy-4,5-diphenyl-[2,2'-bipyridine]-6-carbonitrile350.13350.13
4,5-bis(4-methoxyphenyl)-3-hydroxy-[2,2'-bipyridine]-6-carbonitrile410.15410.15

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. For this compound, the most characteristic vibration is the stretching mode of the nitrile (C≡N) group.

In the IR spectra of various bipyridine carbonitrile derivatives, a sharp and strong absorption band corresponding to the C≡N stretch is consistently observed in the region of 2230 cm⁻¹. chimicatechnoacta.ru Other notable bands in the IR spectrum include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and complex patterns of C=C and C=N stretching vibrations within the pyridine rings (typically in the 1400-1600 cm⁻¹ region). acs.org

Raman spectroscopy provides complementary information. nih.gov A key advantage is that symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a complete assignment of the vibrational modes, leading to a deeper understanding of the molecule's structure and bonding. acs.orgnih.gov

Table 4: Characteristic IR Absorption Frequencies for Bipyridine Carbonitrile Derivatives chimicatechnoacta.ru

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C≡N Stretch (Nitrile)~2230Strong, Sharp
C=C, C=N Stretch (Pyridine Rings)1400 - 1600Medium-Strong

Chiroptical Spectroscopy for Stereochemical Investigations

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. cas.cz A molecule is chiral if it is non-superimposable on its mirror image.

The this compound molecule itself is achiral and therefore would not exhibit a CD or VCD spectrum in an achiral environment. However, chirality can be induced. For instance, if the molecule coordinates to a metal center to form a rigid, sterically hindered complex, it could adopt a twisted, chiral conformation (atropisomerism). If the energy barrier to rotation around the bond connecting the two pyridine rings were high enough to allow for the separation of these enantiomeric conformers, chiroptical spectroscopy could be used to study their absolute configuration and conformational stability.

Similarly, if this compound were to act as a ligand in an inherently chiral coordination complex, the electronic transitions associated with the bipyridine moiety would be perturbed by the chiral environment, leading to a measurable CD signal. In such hypothetical cases, chiroptical spectroscopy would be a powerful tool for detailed stereochemical analysis. cas.cz

Coordination Chemistry of 3,4 Bipyridine 5 Carbonitrile

Ligand Design Principles for [3,4'-Bipyridine]-5-carbonitrile

The utility of this compound in coordination chemistry is fundamentally dictated by its unique structural and electronic characteristics. Unlike its 2,2'-bipyridine (B1663995) isomer, which is a classic chelating ligand, the 3,4'-connectivity of the pyridine (B92270) rings in this molecule prevents the formation of a stable five-membered ring with a single metal center. This inherent geometric constraint is a key design principle, predisposing the ligand to act as a monodentate or, more commonly, a bridging bidentate ligand, connecting two different metal centers. This bridging capability is crucial for the construction of coordination polymers and metal-organic frameworks.

The electronic properties of the ligand are significantly influenced by the presence of the electron-withdrawing cyano (-CN) group at the 5-position of one of the pyridine rings. This group modulates the electron density of the pyridine rings, affecting the ligand's basicity and its affinity for metal ions. The cyano group itself can also participate in coordination or intermolecular interactions, adding another layer of complexity and tunability to the system. These electronic features play a crucial role in the stability and reactivity of the resulting metal complexes.

Formation of Metal Complexes with Transition Metal Ions

This compound readily forms stable complexes with a variety of transition metal ions through coordination of the nitrogen atoms of its pyridine rings. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent system. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (e.g., temperature, solvent polarity) all play a critical role in determining the final product's structure and dimensionality. While detailed synthetic procedures for a wide range of complexes with this specific ligand are not extensively documented in the reviewed literature, a case study has demonstrated the synthesis of a copper complex that exhibited notable catalytic activity in oxidation reactions. This highlights the potential of this compound in the development of functional coordination compounds.

Structural Characterization of Metal-[3,4'-Bipyridine]-5-carbonitrile Complexes

The structural elucidation of metal complexes is paramount to understanding their properties and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While specific crystallographic data for complexes of this compound were not prevalent in the surveyed literature, the general principles of bipyridine coordination chemistry allow for informed predictions. For instance, in a related system involving a substituted 3,4'-bipyridine (B8713429) ligand and copper, the organic ligand was observed to coordinate to the metal centers through the pyridyl nitrogen atoms. It is expected that complexes of this compound would exhibit similar coordination behavior. The table below illustrates typical coordination parameters that might be expected, based on related bipyridine complexes.

ParameterExpected Range/ValueSignificance
M-N Bond Length2.0 - 2.2 ÅIndicates the strength of the metal-ligand bond.
Pyridine Ring Torsion AngleVariableInfluences the overall shape and packing of the complex.
Coordination GeometryTetrahedral, Octahedral, etc.Determined by the metal ion's preference and steric factors.

This table presents expected values based on the general coordination chemistry of bipyridine ligands, as specific data for this compound complexes is limited.

Bonding Modes and Coordination Geometries in this compound Complexes

Monodentate Coordination: The ligand can coordinate to a single metal center through one of its two pyridine nitrogen atoms. This mode of coordination is often observed when the metal's coordination sphere is sterically crowded or when a large excess of the ligand is not used.

Bidentate Bridging Coordination: This is the most common bonding mode for non-chelating bipyridines, where the two nitrogen atoms coordinate to two different metal centers, acting as a linker. This is the fundamental interaction that leads to the formation of one-, two-, or three-dimensional coordination polymers.

The coordination geometry around the metal center is influenced by the metal ion's intrinsic properties (d-electron configuration, size) and the number and type of coordinating ligands. For transition metals, common coordination geometries such as tetrahedral, square planar, and octahedral are expected. For example, a four-coordinate metal ion might adopt a tetrahedral geometry, while a six-coordinate metal ion would likely exhibit an octahedral geometry with the this compound ligands occupying some of the coordination sites.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their crystalline nature, high porosity, and tunable properties, with potential applications in gas storage, separation, and catalysis. rsc.org

Design Principles for Extended Structures Based on Bipyridine Linkers

The design of MOFs and coordination polymers relies on the principles of reticular chemistry, where molecular building blocks (metal nodes and organic linkers) are assembled into predictable, extended networks. The geometry and connectivity of the linker are of paramount importance in determining the topology of the resulting framework.

Bipyridine-based linkers, such as this compound, are widely used in the construction of extended structures. rsc.org Key design principles include:

Linker Length and Rigidity: The distance between the two coordinating nitrogen atoms and the rigidity of the bipyridine backbone influence the pore size and shape of the resulting framework.

Functionalization: The introduction of functional groups, such as the cyano group in this compound, can be used to tune the framework's properties, such as its polarity, and to introduce specific functionalities like catalytic sites or recognition sites.

While numerous MOFs and coordination polymers have been constructed using the 4,4'-bipyridine (B149096) isomer, the use of this compound as a primary linker in the design of extended structures is not as widely reported in the reviewed scientific literature. However, the fundamental principles of MOF design using bipyridine linkers are directly applicable.

Topological Analysis of this compound-Based MOFs

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs and coordination polymers into underlying nets. ucl.ac.ukucl.ac.uk This approach considers the metal nodes and the organic linkers as vertices and edges of a graph, respectively, allowing for a systematic understanding and comparison of different framework structures. ucl.ac.ukucl.ac.uk

The topology of a MOF is determined by the connectivity of its building blocks. For instance, if a metal node has a certain number of connection points and the organic linker connects a specific number of nodes, the resulting network will have a predictable topology. Common topologies observed in MOFs include pcu (primitive cubic), dia (diamondoid), and sql (square lattice). ucl.ac.uk

Given the linear, bridging nature of bipyridine linkers, they often lead to the formation of specific network topologies. For example, the combination of a four-connected square-planar metal node and a linear bipyridine linker can result in a 2D square-grid (sql ) network. Similarly, a six-connected octahedral metal node with linear linkers can lead to a 3D pcu network.

Topology SymbolDescriptionConnectivityDimensionality
sql Square lattice4-connected nodes, linear linkers2D
pcu Primitive cubic6-connected nodes, linear linkers3D
dia Diamondoid4-connected nodes, tetrahedral linkers or nodes3D
bey A 3,4-connected netMixed connectivity3D

This table represents common topologies in bipyridine-based MOFs and is for illustrative purposes, as specific topological data for this compound based MOFs is limited.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes are intrinsically linked to the nature of the metal-ligand bond, the coordination geometry, and the electronic environment of both the metal center and the ligand. For complexes of this compound, these factors are pivotal in defining their chemical behavior.

Reactivity Profile:

The reactivity of these metal complexes is largely governed by the accessibility of the metal center and the electronic characteristics of the bipyridine ligand. The 3,4'-linkage of the pyridine rings, in contrast to the chelating 2,2'-bipyridine, typically results in the formation of coordination polymers or bridged structures, influencing the steric and electronic environment of the reactive sites.

One area of notable reactivity is in catalysis . For instance, copper complexes of this compound have demonstrated potential as catalysts in oxidation reactions. The electronic properties endowed by the ligand framework are thought to contribute to the stability of the catalytic species and enhance its reactivity. The specific catalytic performance, however, is dependent on the metal center and reaction conditions.

Ligand substitution reactions are another important aspect of the reactivity of these complexes. The strength of the coordinate bond between the metal and the nitrogen atoms of the pyridine rings dictates the lability of the ligand. While detailed kinetic studies on this compound complexes are not extensively documented, related bipyridine complexes show that factors such as the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the bipyridine itself play a crucial role.

The nitrile group on the pyridine ring also introduces a potential site for post-coordination modification . This functional group can undergo various chemical transformations, which could be exploited to tune the properties of the metal complex or to create new materials. However, the stability of the nitrile group can be a limiting factor, particularly at elevated temperatures used in the synthesis of some coordination polymers, where decomposition can occur.

Stability of the Complexes:

The stability of metal complexes with this compound is a key determinant of their practical utility. Stability can be considered in terms of both thermal and chemical robustness.

Chemical Stability: The chemical stability refers to the resistance of the complex to decomposition in different chemical environments, such as in the presence of acids, bases, or various solvents. The strength and inertness of the metal-ligand bonds are paramount. The nitrogen atoms of the pyridine rings form dative bonds with the metal center. The stability of these bonds is influenced by the Lewis acidity of the metal and the basicity of the nitrogen atoms, which is in turn affected by the electron-withdrawing nature of the nitrile substituent.

The table below summarizes general findings on the factors influencing the reactivity and stability of bipyridine-based metal complexes, which can be extrapolated to understand the behavior of those containing this compound.

PropertyInfluencing FactorsGeneral Observations for Bipyridine Complexes
Catalytic Activity Metal Ion, Ligand Electronics, Reaction ConditionsCopper complexes have shown activity in oxidation reactions.
Ligand Exchange Metal-Ligand Bond Strength, Steric HindranceReactivity is dependent on the nature of the entering nucleophile and solvent.
Thermal Stability Coordination Network Dimensionality, Metal IonHigher-dimensional and more robust networks typically exhibit higher decomposition temperatures.
Chemical Stability Metal-Ligand Bond Inertness, SolventStability is influenced by the pH of the medium and the coordinating ability of the solvent.

Further detailed research, including comprehensive kinetic studies and thermal analyses, is necessary to fully elucidate the specific reactivity and stability parameters for a broader range of metal complexes incorporating the this compound ligand. Such studies would provide valuable data for the rational design of new functional materials and catalysts.

Supramolecular Chemistry and Self Assembly of 3,4 Bipyridine 5 Carbonitrile

Non-Covalent Interactions in [3,4'-Bipyridine]-5-carbonitrile Systems

Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound. These forces, while individually weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules, influencing properties such as crystal packing, solubility, and the ability to form host-guest complexes. rsc.orgunizin.org The key non-covalent forces at play in systems involving this compound include hydrogen bonding, π-π stacking, and C-H...X interactions.

Hydrogen bonding is a critical directional interaction in the supramolecular assembly of nitrogen-containing heterocyclic compounds. In the solid state, the nitrogen atoms of the pyridine (B92270) rings and the cyano group of this compound can act as hydrogen bond acceptors.

A pertinent example can be found in the crystal structure of a closely related derivative, 6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile hydrogen bromide. nih.gov In this structure, the bipyridinium ions are organized into chains through hydrogen bonds involving the bromide ions and the nitrogen atoms of the pyridine rings. Specifically, the Br(1) atom forms hydrogen bonds with N(3) (distance of 3.227 Å) and N(4') (distance of 3.374 Å), while the Br(2) atom interacts with N(3*) (3.263 Å) and N(4') (3.540 Å). nih.gov Additionally, N-H...O hydrogen bonds are observed between the pyridinium (B92312) NH groups and the keto oxygen atoms, with N(4')...O(4) and N(4')...O(4') distances of 2.835 Å and 2.706 Å, respectively. nih.gov These interactions create a robust, extended network.

While specific studies on the hydrogen bonding of this compound in solution are not extensively documented, it can be inferred that in protic solvents, the nitrogen atoms would readily participate in hydrogen bonding with solvent molecules. This interaction significantly influences the solubility and the conformational dynamics of the molecule in solution. The formation of intermolecular hydrogen bonds between molecules of this compound in aprotic solvents could lead to the formation of dimers or larger aggregates.

Table 1: Hydrogen Bond Distances in 6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile hydrogen bromide nih.gov

Interacting AtomsDistance (Å)
Br(1)...N(3)3.227 (6)
Br(1)...N(4')3.374 (6)
Br(2)...N(3)3.263 (5)
Br(2)...N(4')3.540 (7)
N(4')...O(4)2.835 (7)
N(4'*)...O(4')2.706 (7)

The aromatic pyridine rings in this compound make it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial for the stabilization of crystal structures and molecular aggregates.

The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings. The electron-withdrawing cyano group on the 3-pyridine ring can modulate the electron density of the π-system, which in turn affects the nature of the stacking, potentially favoring offset or slipped-parallel arrangements over a face-to-face configuration to minimize electrostatic repulsion.

C-H...X interactions, where X can be an electronegative atom (like N, O) or a π-system, are increasingly recognized as important forces in the formation of supramolecular structures. For this compound, both C-H...N and C-H...π interactions are plausible.

Furthermore, C-H...π interactions can occur where a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule. rsc.orgresearchgate.netscielo.org.mx These interactions are driven by a combination of electrostatic and dispersion forces and play a role in the fine-tuning of molecular packing. While direct crystallographic evidence for these interactions in this compound is not available, their presence in numerous other aromatic and heterocyclic compounds suggests they are likely to be a feature of its supramolecular chemistry. rsc.orgnih.gov

Design and Construction of Supramolecular Architectures

The predictable nature of non-covalent interactions allows for the rational design and construction of complex supramolecular architectures using this compound as a building block. rsc.org Its rigid structure and defined points for interaction make it an excellent candidate for creating ordered systems through both host-guest chemistry and self-assembly processes.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for a variety of guest molecules, including bipyridine derivatives. nih.govoatext.commdpi.comresearchgate.net

A comprehensive study on the 1:1 complexation of beta-cyclodextrin (B164692) (β-CD) with several structurally similar bipyridine guests provides significant insight into the potential host-guest chemistry of this compound. nih.gov The study revealed that the formation and geometry of these inclusion complexes are governed by factors such as the relative positions of the nitrogen atoms and the nature of the linkage between the pyridine rings. nih.gov These factors influence the binding geometries and thermodynamic parameters of complexation. nih.gov

For this compound, it is anticipated that the molecule could be included within the β-CD cavity. The orientation of the guest molecule would likely be such that one of the pyridine rings is more deeply inserted into the hydrophobic cavity. The formation of such an inclusion complex can significantly alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility and stability. nih.govmdpi.com The interactions driving the complexation would be a combination of hydrophobic interactions between the bipyridine core and the cyclodextrin (B1172386) cavity, as well as potential hydrogen bonding between the cyano group or pyridine nitrogens and the hydroxyl groups on the rim of the cyclodextrin.

Table 2: Factors Influencing Bipyridine Inclusion in β-Cyclodextrin nih.gov

FactorInfluence on Complexation
Position of Nitrogen AtomsAffects binding geometry and thermodynamics.
Linkage between Pyridine RingsDetermines the overall shape and fit within the host cavity.
Guest HydrophobicityA primary driving force for inclusion into the hydrophobic cavity.
Potential for Hydrogen BondingCan provide additional stability to the host-guest complex.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound is an excellent candidate for self-assembly due to its defined shape and multiple sites for directional interactions.

In solution, the interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined aggregates. The concentration and nature of the solvent would play a crucial role in directing the assembly process. For instance, in non-polar solvents, hydrogen bonding between molecules could be the dominant force, leading to the formation of linear or cyclic assemblies.

In the solid state, these same non-covalent interactions govern the crystal packing and can lead to the formation of extended one-, two-, or three-dimensional networks. The study of 4,4'-bipyridine (B149096) derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) has shown that they can form diverse two-dimensional self-assembled patterns. acs.org The introduction and positioning of functional groups on the bipyridine skeleton are instrumental in controlling these 2D architectures. acs.org Similarly, this compound, with its specific substitution pattern, would be expected to form unique and predictable solid-state structures. The combination of hydrogen bonding acceptors (the two pyridine nitrogens and the cyano nitrogen) and the extensive π-surface provides a blueprint for the rational design of crystalline materials with desired topologies and properties. The use of bipyridine derivatives as linkers in coordination polymers further highlights their utility in constructing robust, self-assembled frameworks. nih.gov

Dynamics of Supramolecular Assemblies Involving this compound Remain an Unexplored Frontier

Despite the significant interest in the dynamic and responsive nature of supramolecular assemblies, detailed research into the specific dynamics of systems incorporating this compound is notably absent from the current scientific literature. While the broader field of supramolecular chemistry extensively investigates the dynamic behavior of self-assembling systems, including those based on various bipyridine ligands, specific studies focusing on the kinetic and thermodynamic aspects of this compound assemblies, their response to external stimuli, and the structural transformations they undergo, are yet to be published.

The inherent nature of supramolecular assemblies, which are held together by non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking, allows them to be dynamic and responsive to their environment. researchgate.net These reversible interactions mean that the constituent molecules can continuously exchange, leading to assemblies whose size, shape, and composition can be influenced by external factors. researchgate.netnih.gov This dynamic character is fundamental to the development of "smart" materials that can adapt to changes in temperature, pH, light, or the presence of specific chemical species. rsc.orgnih.govrsc.org

Research into other bipyridine-based systems highlights the potential for creating dynamic and functional supramolecular architectures. For instance, metallosupramolecular assemblies using bipyridine ligands have been shown to form structures like cages and polymers whose formation and rearrangement can be controlled. nih.govscispace.com The introduction of different functional groups onto the bipyridine scaffold is a key strategy for tuning the properties and dynamic behavior of the resulting assemblies.

However, the specific influence of the nitrile group at the 5-position and the asymmetric 3,4'-linkage in this compound on the dynamics of its potential supramolecular assemblies has not been characterized. The nitrile group could potentially engage in unique non-covalent interactions, and the asymmetry of the ligand could lead to the formation of complex and hierarchical structures. Investigations into these aspects would require detailed kinetic and thermodynamic studies, which are currently unavailable.

Computational Chemistry and Theoretical Investigations of 3,4 Bipyridine 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), are instrumental in elucidating the electronic structure of [3,4'-Bipyridine]-5-carbonitrile. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and potential applications. nih.govtaylorfrancis.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Another important output is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the nitrogen atoms of the pyridine (B92270) rings and the nitrile group are expected to be regions of negative potential, making them likely sites for electrophilic attack or coordination with metal ions. Conversely, the hydrogen atoms on the rings would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and kinetic stability.
Ionization Potential6.8 eVEnergy required to remove an electron.
Electron Affinity2.1 eVEnergy released upon gaining an electron.
Electronegativity (χ)4.45 eVTendency to attract electrons.
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular structure (often in the gas phase at 0 K), molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. mdpi.commdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, including solvents or other bipyridine units. nih.gov

A key conformational feature of bipyridines is the dihedral angle between the two pyridine rings. MD simulations can track the rotation around the C-C bond connecting the rings, revealing the most stable conformations and the energy barriers between them. For this compound, simulations would likely show a preference for a non-planar (twisted) conformation to minimize steric hindrance, with a distribution of dihedral angles around an equilibrium value.

MD simulations are also powerful for analyzing intermolecular interactions. nih.gov In a condensed phase (like a solution or a crystal), these simulations can model how multiple this compound molecules arrange themselves. This can reveal important non-covalent interactions, such as π-π stacking between the aromatic pyridine rings, which are crucial for the formation of supramolecular structures and crystal packing. nih.gov The simulation can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the material's bulk properties. mdpi.com The choice of force field (e.g., AMBER, CHARMM) and the treatment of the solvent (explicit or implicit) are critical for the accuracy of these simulations. mdpi.com

Table 2: Conformational and Interaction Analysis from MD Simulation (Illustrative Data)

ParameterDescriptionSimulated Value/Observation
Py-Py Dihedral AngleThe angle between the planes of the two pyridine rings.Average: 35° ± 10°
Simulation TimeTotal duration of the molecular dynamics simulation.100 ns
Dominant ConformerThe most frequently observed molecular conformation.Twisted conformer
Intermolecular InteractionsPredominant non-covalent forces observed in a simulated aggregate.π-π stacking, dipole-dipole interactions

Density Functional Theory (DFT) Studies of Spectroscopic Properties

Density Functional Theory (DFT) has become a standard tool for predicting and interpreting the spectroscopic properties of molecules. pku.edu.cnnih.gov By calculating the response of a molecule's electron density to external fields, DFT can generate theoretical spectra that can be directly compared with experimental data from techniques like infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.govrsc.org

For this compound, DFT calculations can predict its vibrational spectrum. The calculated frequencies correspond to the stretching and bending modes of the molecule's various bonds (C-H, C=C, C=N, C≡N). Comparing the calculated IR spectrum with an experimental one can help confirm the molecule's structure and identify characteristic functional groups. For example, a strong absorption peak corresponding to the C≡N stretch would be a key feature.

Similarly, DFT can calculate NMR chemical shifts (¹H and ¹³C). These calculations are highly sensitive to the electronic environment of each nucleus, making them excellent for structural elucidation. The predicted chemical shifts for the different protons and carbons in the pyridine rings can be used to assign the signals in an experimental NMR spectrum.

DFT methods, particularly time-dependent DFT (TD-DFT), are also used to predict electronic absorption spectra (UV-Vis). These calculations identify the energies of electronic transitions, typically from occupied to unoccupied molecular orbitals (e.g., π→π* transitions). This information helps to understand the molecule's color and photophysical properties.

Table 3: Predicted Spectroscopic Data for this compound using DFT (Illustrative Data)

Spectroscopy TypeParameterPredicted ValueCorresponding Functional Group/Transition
IRVibrational Frequency2230 cm⁻¹C≡N stretch
IRVibrational Frequency1595 cm⁻¹C=N/C=C ring stretch
¹³C NMRChemical Shift118 ppmNitrile Carbon (C≡N)
¹H NMRChemical Shift7.5-9.0 ppmAromatic Protons
UV-Vis (TD-DFT)λ_max285 nmπ→π* transition

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for exploring the potential chemical reactions of this compound. nih.gov By mapping the potential energy surface (PES) for a given reaction, these methods can identify transition states, intermediates, and products, and calculate the associated activation energies. rsc.org This allows for the prediction of reaction mechanisms and selectivity without the need for extensive experimental work. morressier.com

For this compound, computational studies could investigate various reaction types. For example, the reactivity of the nitrile group towards nucleophilic addition or hydrolysis could be modeled. The relative reactivity of the two different pyridine rings towards electrophilic or nucleophilic aromatic substitution could also be assessed. DFT calculations can determine the activation barriers for substitution at different positions on the rings, predicting the most likely site of reaction. mdpi.com

Table 4: Calculated Activation Energies for Hypothetical Reactions (Illustrative Data)

Reaction TypePosition of AttackComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionC2-position (pyridine with nitrile)DFT (B3LYP/6-31G)25.8
Nucleophilic Aromatic SubstitutionC6-position (pyridine with nitrile)DFT (B3LYP/6-31G)28.1
Electrophilic Aromatic SubstitutionC3'-position (unsubstituted pyridine)DFT (B3LYP/6-31G)32.5
Reduction of Nitrile Group-DFT (B3LYP/6-31G)19.4

In Silico Screening for Ligand-Target Interactions (Academic Focus)

In the context of medicinal chemistry and drug discovery, in silico screening techniques like molecular docking are used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov Bipyridine derivatives have been investigated as inhibitors for various enzymes, including kinases, making this an area of academic interest. nih.govnih.gov

The process involves computationally placing the ligand into the active site of a target protein. A scoring function then estimates the binding affinity, usually expressed as a binding energy (a more negative value indicates stronger binding). The results also provide a detailed 3D model of the binding pose, showing specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov

For this compound, a hypothetical docking study could be performed against a kinase, a common target for bipyridine-based inhibitors. nih.gov The nitrogen atoms of the pyridine rings could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site. The nitrile group could also participate in polar interactions. These studies can rapidly screen large virtual libraries of compounds and prioritize candidates for further experimental testing. nih.gov

Table 5: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterResult
Target ProteinProtein Kinase XYZ (hypothetical)
Docking SoftwareAutoDock Vina
Binding Energy-8.2 kcal/mol
Key Interacting ResiduesLYS76, GLU91, LEU130, PHE145
Observed InteractionsHydrogen bond with LYS76 (N of pyridine); π-π stacking with PHE145.

Photophysical Properties and Photochemistry of 3,4 Bipyridine 5 Carbonitrile

Absorption and Emission Spectroscopy of [3,4'-Bipyridine]-5-carbonitrile Derivatives

The absorption and emission characteristics of bipyridine-carbonitrile derivatives are influenced by their molecular structure, the solvent environment, and the presence of substituents.

Derivatives of 2,2'-bipyridine (B1663995) containing a cyano group often exhibit fluorescence in the blue to green region of the spectrum. For instance, a series of α-(N-biphenyl)-substituted 2,2'-bipyridines, synthesized from 5-cyano-1,2,4-triazines, display emission maxima between 443 and 505 nm in tetrahydrofuran (B95107) (THF) solutions, with fluorescence quantum yields reaching up to 49.1%. nih.gov The extension of the π-conjugation in the aniline (B41778) moieties of these compounds leads to a redshift in the emission maxima. nih.gov

In another study, 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles demonstrated broad absorption bands in the near-UV region (~260-290 nm and ~335 nm). Their emission spectra in acetonitrile (B52724) are unstructured, with maxima ranging from 560 to 575 nm, and they exhibit unusually large Stokes shifts of 224 to 240 nm. chimicatechnoacta.ru The nature of the substituent on the aryl rings influences the emission wavelength; donor substituents like methoxy (B1213986) groups cause a slight redshift compared to phenyl or chlorophenyl groups. chimicatechnoacta.ru

The solvent polarity can significantly affect the fluorescence spectra of these compounds. For certain α-arylamino-2,2'-bipyridines, increasing solvent polarity from cyclohexane (B81311) to DMSO results in a gradual redshift of the fluorescence maxima and an increase in the Stokes shift. nih.gov For example, the emission maximum of one such derivative shifted from 438 nm in cyclohexane to 515 nm in DMSO. nih.gov

Here is an interactive data table summarizing the photophysical properties of some bipyridine-carbonitrile derivatives:

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (%)
α-(N-biphenyl)-substituted 2,2'-bipyridine derivative 1THF-443-505-up to 49.1
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrile derivative 1Acetonitrile~335560-575224-240Low in solution
4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrile derivative 1Powder---up to 92.9
α-arylamino-2,2'-bipyridine derivative 2Cyclohexane-43899-
α-arylamino-2,2'-bipyridine derivative 2DMSO-515176-

Excited State Dynamics and Relaxation Pathways

The behavior of this compound and its derivatives upon photoexcitation is governed by complex excited-state dynamics, including intramolecular charge transfer, the influence of hydrogen bonding, and non-radiative decay mechanisms.

Intramolecular Charge Transfer (ICT) Phenomena in Bipyridine-Carbonitriles

Intramolecular charge transfer (ICT) is a key process in many bipyridine-carbonitrile compounds. Upon absorption of light, an electron can be promoted from a donor part of the molecule to an acceptor part, creating a charge-separated excited state. The cyano group, being a strong electron-withdrawing group, often acts as the acceptor.

The occurrence and nature of ICT can be influenced by the molecular structure and the solvent environment. In some cases, the absence of a significant solvatochromic shift (a shift in absorption or emission maxima with solvent polarity) may suggest that ICT is not the dominant process. chimicatechnoacta.ru However, in other systems, such as dyads of C₆₀ and a bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) donor, clear evidence of intramolecular charge-transfer interactions is observed in their UV-vis spectra. nih.gov The study of ICT is crucial for understanding the fluorescence properties and designing molecules with specific emission characteristics.

Hydrogen-Bonding Effects on Photophysics

Hydrogen bonding can significantly impact the photophysical properties of bipyridine derivatives. For instance, in 3-hydroxy-2,2'-bipyridines, excited-state intramolecular proton transfer (ESIPT) can occur, leading to a large Stokes shift and influencing fluorescence quantum yields. chimicatechnoacta.ruresearchgate.net The presence of both a proton-donating group (like a hydroxyl group) and a proton-accepting nitrogen atom within the bipyridine structure facilitates this process.

Intermolecular hydrogen bonding with solvent molecules also plays a critical role. Protic solvents can form hydrogen bonds with the nitrogen atoms of the pyridine (B92270) rings, altering the energy levels of the ground and excited states. This can lead to changes in absorption and emission spectra, as well as fluorescence quenching. researchgate.netmdpi.com For example, the fluorescence of some aminoacetophenones is significantly quenched in protic solvents due to intermolecular hydrogen bond formation. mdpi.com The stability of these hydrogen bonds can be temperature-dependent, with increased thermal motion at higher temperatures potentially disrupting the bonds and affecting the compound's photophysical behavior. mdpi.com

Twisting Motions and Non-Radiative Decay Mechanisms

Following photoexcitation, molecules can return to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Twisting motions around the bond connecting the two pyridine rings are a significant non-radiative decay mechanism for many bipyridines. This internal conversion process competes with fluorescence, and restricting this rotation can lead to enhanced emission.

In the solid state, where molecular motion is restricted, some bipyridine derivatives exhibit significantly higher fluorescence quantum yields compared to their solution-phase counterparts. For example, 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles show intense fluorescence in powder form, with quantum yields up to 92.9%, while their quantum yields in acetonitrile solution are low. chimicatechnoacta.ruresearchgate.net This phenomenon, known as aggregation-induced emission (AIE), is often attributed to the restriction of intramolecular rotations in the aggregated or solid state.

Photochemical Reactions and Photoinduced Processes

Bipyridine compounds are well-known for their role in photochemical reactions, particularly in the context of coordination chemistry. Ruthenium complexes of bipyridine, for example, are central to the fields of dye-sensitized solar cells and photoredox catalysis. nih.gov The photochemistry often involves metal-to-ligand charge transfer (MLCT) states, where an electron is excited from the metal center to the bipyridine ligand. nih.govnih.gov This excited state can then participate in electron transfer reactions or ligand exchange processes. nih.gov

While specific photochemical studies on this compound itself are not extensively detailed in the provided context, the general principles of bipyridine photochemistry apply. The presence of the electron-withdrawing cyano group can influence the energy of the ligand-based orbitals and, consequently, the properties of the MLCT states in its metal complexes. This can affect the efficiency of photoinduced processes.

Luminescence Properties and Potential for Optoelectronic Applications

The luminescence of bipyridine-carbonitrile derivatives makes them promising candidates for various optoelectronic applications. Their tunable emission colors, high quantum yields in some cases, and sensitivity to their environment are valuable properties.

Compounds exhibiting high fluorescence quantum yields, especially in the solid state, are of interest for the development of organic light-emitting diodes (OLEDs) and fluorescent materials. chimicatechnoacta.ruresearchgate.net The large Stokes shifts observed in some derivatives are particularly advantageous for applications like bioimaging, as it allows for the separation of excitation and emission signals, reducing background interference. chimicatechnoacta.ruresearchgate.net

Furthermore, the sensitivity of their fluorescence to the presence of metal cations, such as Zn²⁺, suggests their potential use as fluorescent sensors. chimicatechnoacta.ruresearchgate.net The addition of Zn²⁺ to solutions of certain 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles results in a significant hypsochromic shift (a shift to shorter wavelengths) of the emission maximum and a simultaneous increase in emission intensity, indicating a potential for selective cation detection. chimicatechnoacta.ruresearchgate.net

The ability to functionalize bipyridine ligands allows for the fine-tuning of their electronic and optical properties, making them versatile building blocks for creating materials with tailored photophysical characteristics for advanced optoelectronic devices. nih.gov

Electrochemical Behavior and Redox Chemistry of 3,4 Bipyridine 5 Carbonitrile

Cyclic Voltammetry and Chronoamperometry Studies of Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. gamry.comlibretexts.org In a typical CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. gamry.com This provides information about the reduction and oxidation potentials of the analyte and the stability of the resulting redox species. libretexts.org

For bipyridine derivatives, CV studies typically reveal one or more reversible or quasi-reversible reduction waves corresponding to the stepwise addition of electrons to the π-system of the bipyridine rings. nih.gov The position and shape of these waves are influenced by the solvent, the supporting electrolyte, and the nature of any substituents on the bipyridine core. frontiersin.org

Chronoamperometry, another electrochemical technique, involves stepping the potential of the working electrode to a value where a redox reaction occurs and monitoring the current as a function of time. This method can be used to determine diffusion coefficients and to study the kinetics of coupled chemical reactions. The analysis of chronoamperometric data for bipyridine systems can further elucidate the stability of the generated radical anions and dications.

Electron Transfer Mechanisms in [3,4'-Bipyridine]-5-carbonitrile Systems

The electron transfer mechanisms in bipyridine systems are often complex, involving multiple steps and potential intermediates. The initial reduction of a neutral bipyridine molecule typically leads to the formation of a radical anion. researchgate.net This process is often reversible, as observed in the cyclic voltammograms of many bipyridine derivatives. rsc.org

The structure of the bipyridine derivative plays a crucial role in the electron transfer process. The planarity of the bipyridine rings and the nature of the substituents can significantly affect the rate of electron transfer and the stability of the resulting radical species. rsc.org For instance, the introduction of bulky substituents can hinder the structural reorganization that often accompanies electron transfer, thereby affecting the kinetics of the process. rsc.org

In the case of this compound, the electron-withdrawing nature of the nitrile group (-CN) is expected to influence the electron transfer mechanism. The nitrile group can delocalize the negative charge of the radical anion, potentially making the reduction more favorable (i.e., occurring at a less negative potential) compared to unsubstituted bipyridine. Furthermore, the presence of the nitrogen atoms in the pyridine (B92270) rings provides sites for protonation, which can couple to the electron transfer process, especially in protic solvents. This can lead to more complex electrochemical behavior, including irreversible reduction waves. frontiersin.org

Studies on related systems have shown that intramolecular electron transfer can occur in bipyridine derivatives containing other redox-active moieties. nih.govacs.org While this compound itself does not have a second redox center, its coordination to a redox-active metal ion could lead to intricate intramolecular electron transfer pathways between the metal and the ligand.

Correlation of Redox Potentials with Molecular Structure and Substituent Effects

The redox potentials of bipyridine derivatives are highly tunable through synthetic modification of their molecular structure. The electronic properties of substituents on the bipyridine rings have a predictable effect on the reduction and oxidation potentials.

Electron-withdrawing groups, such as the nitrile group in this compound, generally shift the reduction potentials to more positive (less negative) values. This is because these groups stabilize the negatively charged radical anion formed upon reduction. Conversely, electron-donating groups, such as alkyl or methoxy (B1213986) groups, tend to shift the reduction potentials to more negative values. This relationship has been systematically studied for a range of substituted bipyridine complexes. nih.govfrontiersin.org

The position of the substituent on the bipyridine ring also plays a role. The effect of a substituent is generally more pronounced when it is located at a position that allows for effective electronic communication with the nitrogen atoms and the π-system of the rings.

The following table summarizes the reduction potentials of some substituted bipyridine cobalt(II) complexes, illustrating the influence of substituents on the redox properties. While this data does not directly correspond to this compound, it provides a valuable framework for predicting its electrochemical behavior.

Ligand Substituent Co(II/I) Redox Potential (V vs. Fc/Fc+) Ligand Reduction Potential (V vs. Fc/Fc+)
4,4'-dimethyl-2,2'-bipyridine (B75555)-CH3 (donating)-1.33-2.43
2,2'-bipyridine (B1663995)-H (neutral)-1.28-2.38
4,4'-dimethoxy-2,2'-bipyridine-OCH3 (donating)-1.38-2.52

Data adapted from a study on cobalt(II) bipyridine complexes. nih.gov The potentials are indicative of the general trends.

Electrocatalysis Applications of Bipyridine-Carbonitrile Complexes

Bipyridine complexes, particularly those of rhenium and manganese, have emerged as promising electrocatalysts for the reduction of carbon dioxide (CO2). mdpi.comrsc.orgresearchgate.net The catalytic cycle typically involves the electrochemical reduction of the metal complex, which then binds and activates CO2, leading to its conversion to products such as carbon monoxide (CO) or formate.

The presence of a nitrile group on the bipyridine ligand, as in this compound, could have several implications for its electrocatalytic applications. The electron-withdrawing nature of the nitrile group can influence the redox potential of the metal center in a coordinated complex, potentially tuning its catalytic activity. For instance, in manganese carbonyl complexes with substituted bipyridine ligands, electron-withdrawing groups have been shown to affect the catalytic performance for CO2 reduction. frontiersin.org

Furthermore, the nitrile group itself could participate in the catalytic process, for example, by influencing the binding of CO2 or by providing a site for secondary interactions that could stabilize key intermediates. While specific studies on the electrocatalytic applications of this compound complexes are not widely reported, the broader research on bipyridine-based catalysts suggests that such complexes could be interesting candidates for further investigation in the field of CO2 reduction and other electrocatalytic transformations. mdpi.comresearchgate.net

Biological Activity and Mechanistic Studies of 3,4 Bipyridine 5 Carbonitrile Derivatives Academic Perspective

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of the [3,4'-Bipyridine]-5-carbonitrile scaffold, SAR studies are crucial for understanding how different substituents on the bipyridine and carbonitrile moieties influence their biological effects.

While direct SAR studies on this compound derivatives are not extensively documented in publicly available literature, insights can be drawn from related bipyridine and pyrimidine-5-carbonitrile compounds. For instance, in a series of pyrimidine-5-carbonitrile derivatives, the introduction of different substituents led to varying potencies as EGFR inhibitors. Specifically, compounds with certain substitutions exhibited excellent anticancer activities with IC50 values in the low micromolar range. rsc.org This suggests that the electronic and steric properties of substituents play a key role in the interaction with the target protein.

In the context of phosphodiesterase (PDE) inhibition, a key area of investigation for bipyridine structures, SAR studies on related pyrazolopyridine-pyridazinone compounds revealed that specific substitutions significantly influence selectivity for different PDE isoforms. nih.gov For example, a hydrophobic substituent at the pyridazinone N(2) center and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine strongly enhanced PDE4 inhibition. nih.gov This highlights the importance of substituent positioning in determining the inhibitory profile.

A hypothetical SAR study on this compound derivatives might explore the following modifications:

Substitution on the pyridine (B92270) rings: Introducing electron-donating or electron-withdrawing groups at various positions of both pyridine rings could modulate the electronic distribution of the molecule, potentially affecting its binding affinity to target enzymes.

Introduction of bulky or flexible side chains: Adding larger or more flexible substituents could probe the steric constraints of the binding pocket of a target enzyme and potentially lead to enhanced potency or selectivity.

Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Derivatives

ModificationPredicted Effect on ActivityRationale
Introduction of a small alkyl group at the 2-position of the pyridine ring containing the nitrile groupPotential increase in PDE3 inhibitory activitySteric hindrance may favor a specific conformation suitable for the PDE3 active site, similar to observations with milrinone (B1677136).
Substitution with a methoxy group on the 4'-pyridine ringPotential increase in PDE4 inhibitory activityBased on SAR of related pyrazolopyridine inhibitors where methoxy groups enhance PDE4 inhibition. nih.gov
Replacement of the nitrile group with a carboxylic acidPotential decrease in activityThe nitrile group may be crucial for key interactions within the binding site; its removal could disrupt these interactions.
Introduction of a halogen atom on either pyridine ringVariable effectsHalogens can alter electronic properties and lipophilicity, which may either enhance or diminish binding affinity depending on the target.

Modulation of Enzyme Activity by this compound Derivatives

The structural similarity of this compound to known phosphodiesterase (PDE) inhibitors, such as amrinone (B1666026) and milrinone, suggests that its derivatives could also modulate the activity of these enzymes. nih.gov PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. nih.gov

Phosphodiesterase Inhibition Mechanisms

Bipyridine compounds like milrinone are known to be selective inhibitors of phosphodiesterase III (PDE3). nih.gov The mechanism of inhibition is competitive, where the inhibitor binds to the active site of the enzyme, preventing the hydrolysis of cAMP. nih.gov This leads to an accumulation of intracellular cAMP.

For this compound derivatives, a similar mechanism of action can be postulated. The bipyridine core could serve as the primary scaffold for binding to the active site of PDE enzymes. The nitrogen atoms in the pyridine rings and the cyano group could participate in hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site.

Table 2: Inhibitory Activity of Milrinone against different PDE Isoforms

PDE IsoformIC50 (µM)
FIII PDE (low Km cAMP-PDE)0.42 nih.gov
FI PDE (high Km)38 nih.gov
FII PDE (high Km)19 nih.gov

This data is for the structurally related compound milrinone and serves as a reference for the potential activity of this compound derivatives.

Effects on Cyclic Nucleotide Signaling Pathways

By inhibiting phosphodiesterases, this compound derivatives would be expected to increase the intracellular concentrations of cyclic nucleotides, namely cAMP and/or cGMP. nih.gov The specific effect would depend on the selectivity of the derivative for different PDE isoforms.

cAMP Signaling: Inhibition of cAMP-specific PDEs (like PDE3 and PDE4) would lead to elevated cAMP levels. nih.gov This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses. researchgate.net In cardiac muscle, for example, increased cAMP leads to a positive inotropic effect (increased contractility). nih.gov

cGMP Signaling: Inhibition of cGMP-specific PDEs (like PDE5) would result in higher intracellular cGMP levels. nih.gov cGMP primarily activates protein kinase G (PKG), which mediates physiological responses such as smooth muscle relaxation and vasodilation. researchgate.net

The simultaneous elevation of both cAMP and cGMP can have coordinated inhibitory effects on certain cellular processes, such as agonist-evoked Ca2+ signals. nih.gov The specific cellular outcome of PDE inhibition by this compound derivatives would be highly dependent on the tissue-specific expression of PDE isoforms and the selectivity profile of the compound. nih.gov

Investigation of Molecular Interactions with Biological Targets

Understanding the direct interactions of this compound derivatives with their biological targets is essential for elucidating their mechanism of action and for rational drug design.

Ligand Binding Studies (In Vitro)

Ligand binding assays are used to quantify the affinity of a ligand for its receptor or target enzyme. encyclopedia.pub For this compound derivatives, these assays would be critical to determine their binding affinity (typically expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) to various PDE isoforms.

Table 3: Hypothetical Ligand Binding Affinities of this compound Derivatives for PDE Isoforms

DerivativeTarget PDE IsoformBinding Affinity (IC50/Ki)
Derivative A (hypothetical)PDE3Low µM range
Derivative B (hypothetical)PDE4Sub-µM range
Derivative C (hypothetical)PDE5>10 µM (low affinity)

This table presents hypothetical data to illustrate the type of information obtained from ligand binding assays.

DNA Binding and Intercalation Studies

Bipyridine-containing molecules, particularly when complexed with metal ions, are known to interact with DNA. researchgate.net These interactions can occur through various modes, including intercalation, where the planar aromatic rings of the bipyridine ligand insert between the base pairs of the DNA double helix, and groove binding. nih.gov Such interactions can lead to DNA damage and interfere with cellular processes like replication and transcription, which is a mechanism of action for some anticancer drugs. nih.gov

While there are no specific studies on the DNA binding of this compound itself, its planar bipyridine structure suggests a potential for such interactions. Studies on ruthenium(II)-bipyridine complexes have shown that they can bind to DNA, with some exhibiting intercalative binding. researchgate.net Similarly, palladium(II) and platinum(II) complexes with bipyridyl-dicarboxylic acid ligands have been shown to interact with and cleave DNA. rsc.org

The binding affinity of these metal-bipyridine complexes to DNA can be significant, with binding constants (Kb) in the range of 10^4 to 10^7 M-1. researchgate.netrjpbcs.com

Table 4: DNA Binding Constants of Structurally Related Bipyridine Complexes

CompoundDNA Binding Constant (Kb) (M-1)
[Ru(phen)3]2+5.5 x 10^3 researchgate.net
Co(II) complex with bipyridine derivative3.80 x 10^4 researchgate.net
Ni(II) mixed ligand complex with 2,2'-bipyridine (B1663995)6.45 x 10^7 rjpbcs.com

This data is for metal complexes of bipyridine and related ligands and is intended to illustrate the potential for DNA interaction, not to represent the activity of this compound itself.

Further studies, such as UV-Vis titration, fluorescence spectroscopy, and circular dichroism, would be necessary to confirm and characterize the potential DNA binding and intercalation properties of this compound derivatives.

Cellular Mechanism of Action Studies (Excluding Clinical Trials)

The cellular mechanisms of action for derivatives of this compound are diverse, reflecting the structural modifications of the core molecule. Research has predominantly focused on their potential as anti-cancer agents, targeting key proteins and pathways involved in tumor growth and survival.

Derivatives of the bipyridine and pyrimidine-5-carbonitrile scaffold have been shown to modulate several critical cell signaling pathways implicated in cancer pathogenesis.

Phosphoinositide 3-kinase (PI3K) Pathway:

A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinase (PI3K). nih.govmdpi.comfrontiersin.org The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers. frontiersin.org

Docking studies have revealed that these derivatives can bind to the ATP-binding site of PI3Kα. frontiersin.org For instance, compound 17p forms a hydrogen bond with the side chain of Val851 and two hydrogen bonds with the backbone of Asp933 and Lys802, which accounts for its potent inhibitory activity. frontiersin.org The inhibitory activities of selected derivatives against different PI3K isoforms are summarized below.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
17e88.5 ± 6.1>100055.6 ± 3.8>1000
17o34.7 ± 2.1>1000204.2 ± 22.2>1000
17p32.4 ± 4.1>100015.4 ± 1.9>1000
BKM-120 (Control)44.6 ± 3.6>100079.3 ± 11.0>1000

EGFR and COX-2 Pathways:

Novel pyrimidine-5-carbonitrile derivatives have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). epa.gov Both EGFR and COX-2 are key targets in cancer therapy due to their roles in promoting cell proliferation, inflammation, and angiogenesis. epa.gov Molecular docking studies suggest that these compounds bind effectively to the active sites of both EGFR and COX-2. epa.gov

VEGFR-2 Pathway:

A series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The most potent compounds in this series, 11e and 12b , exhibited significant inhibitory activity against VEGFR-2. nih.gov

The modulation of specific signaling pathways by this compound derivatives translates into observable biological responses in vitro, most notably the modulation of cell growth and receptor activity.

Cell Growth Modulation and Cytotoxicity:

Numerous studies have demonstrated the cytotoxic effects of bipyridine and pyrimidine-5-carbonitrile derivatives against various cancer cell lines.

The 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives that inhibit PI3K also exhibit potent antiproliferative activity against a panel of cancer cell lines. nih.gov Compound 17p , for example, showed comparable or superior activity to the known PI3K inhibitor BKM-120. frontiersin.org

CompoundA2780 IC50 (μM)U87MG IC50 (μM)MCF7 IC50 (μM)DU145 IC50 (μM)
17e0.58 ± 0.040.43 ± 0.030.69 ± 0.050.72 ± 0.06
17o0.31 ± 0.020.25 ± 0.020.38 ± 0.030.41 ± 0.03
17p0.29 ± 0.020.22 ± 0.020.35 ± 0.030.38 ± 0.03
BKM-120 (Control)0.45 ± 0.030.31 ± 0.020.52 ± 0.040.55 ± 0.04

The pyrimidine-5-carbonitrile derivatives targeting EGFR and COX-2, compounds 4e and 4f , were found to be most potent against the Colo 205 cancer cell line. epa.gov These compounds were shown to induce apoptosis, as evidenced by increased Annexin-V staining and a significant increase in caspase-3 concentration. epa.gov They also caused cell cycle arrest at the G1 phase. epa.gov

Similarly, the VEGFR-2 inhibiting pyrimidine-5-carbonitrile derivatives, particularly compound 11e , displayed excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov This compound also induced apoptosis and arrested the cell cycle at the S and sub-G1 phases in HCT-116 cells. nih.gov

Other nicotinonitrile derivatives have also been synthesized and screened for their cytotoxic activity, with some compounds showing high inhibitory effects against three tumor cell lines, even surpassing the reference drug doxorubicin. nih.govnih.gov

Receptor Modulation:

While extensive receptor modulation studies for a wide range of this compound derivatives are not widely reported, some specific examples exist. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have been identified as non-steroidal antagonists of the mineralocorticoid receptor (MR), a key regulator of blood pressure. nih.gov These compounds were found to interfere with the recruitment of co-regulators by the receptor. nih.gov

Catalytic Applications of 3,4 Bipyridine 5 Carbonitrile and Its Metal Complexes

Role as Ligands in Homogeneous and Heterogeneous Catalysis

[3,4'-Bipyridine]-5-carbonitrile serves as a versatile ligand in both homogeneous and heterogeneous catalysis, primarily due to its ability to form stable complexes with transition metals. Bipyridine derivatives are widely recognized as fundamental components in transition-metal catalysis. mdpi.com The nitrogen atoms of the pyridine (B92270) rings in this compound can coordinate to a metal center, creating a catalytically active site.

In homogeneous catalysis , metal complexes of this compound are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The 3,4'-linkage in the bipyridine core prevents the formation of a chelate ring, which is common for 2,2'-bipyridines. Instead, it typically acts as a bridging ligand, connecting two metal centers, or as a monodentate ligand, binding through a single nitrogen atom. This bridging capability is instrumental in the construction of polynuclear complexes and coordination polymers, which can exhibit unique catalytic properties.

For heterogeneous catalysis , the this compound ligand can be incorporated into solid supports. This immobilization allows for easy separation of the catalyst from the reaction mixture, enhancing its reusability and practical applicability in industrial processes. One approach involves the creation of organosilica nanotubes containing bipyridine ligands within their framework. nih.gov These materials can then be metalated to create solid catalysts with isolated active sites, which has been shown to enhance catalytic activity and durability compared to their homogeneous counterparts. nih.gov

The electronic properties of the ligand, influenced by the nitrile group, play a crucial role in the stability and reactivity of the resulting metal complex. This allows for the fine-tuning of the catalyst's performance to suit specific chemical transformations.

Specific Catalytic Transformations Enabled by this compound Complexes

While extensive research on the specific catalytic applications of this compound is still emerging, the broader class of bipyridine-based catalysts provides a strong indication of its potential.

Bipyridine-ligated metal complexes are widely used in cross-coupling reactions to form carbon-carbon bonds. While specific examples utilizing this compound are not extensively documented in readily available literature, the functional characteristics of this ligand suggest its potential in this area. For instance, nickel-catalyzed reductive couplings of halopyridines to form bipyridines proceed efficiently, with the bipyridine product itself acting as a ligand to facilitate the reaction. mdpi.com This suggests that bipyridine ligands like this compound could be effective in related coupling reactions.

Reaction Type Catalyst System (Example) Key Features Reference
Reductive CouplingNiCl₂·6H₂OSynthesis of 2,2'-bipyridines without external ligands. mdpi.com
Decarboxylative Cross-CouplingPalladium-basedSynthesis of 3- or 4-arylpyridines. mdpi.com

This table presents examples of carbon-carbon bond formation reactions catalyzed by systems involving bipyridine ligands, illustrating the potential applications for this compound.

There is documented evidence of a copper complex of this compound exhibiting enhanced catalytic activity in oxidative reactions. The electronic properties endowed by the ligand contribute to the stability and reactivity of the metal complex, making it a promising candidate for various oxidation processes.

In the realm of reduction catalysis, rhenium complexes with bipyridine ligands are well-studied for the electrochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO). capes.gov.br The catalytic activity is influenced by the substituents on the bipyridine ligand. For example, a study of five different Re(bipy)(CO)₃Cl complexes showed that modifying the bipyridine ligand significantly impacts the catalyst's performance. capes.gov.br This highlights the potential for designing this compound-based rhenium complexes for CO₂ reduction.

Furthermore, iridium-bipyridine complexes supported on organosilica nanotubes have demonstrated efficacy in the C-H oxidation of heterocycles and cycloalkanes. nih.gov

Process Catalyst System (Example) Transformation Key Finding Reference
OxidationCopper complex of this compoundOxidative reactionsEnhanced catalytic activity due to ligand's electronic properties.
OxidationIrCp*-BPy-NTC-H oxidation of heterocycles and cycloalkanesHeterogenized catalyst shows high activity and durability. nih.gov
ReductionRe(bipy-tBu)(CO)₃ClCO₂ to COImproved catalytic activity for CO₂ reduction. capes.gov.br

This table summarizes examples of oxidation and reduction processes where bipyridine-based catalysts have been successfully employed.

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on this compound revolve around the strategic modification of the ligand and the choice of the metal center. The goal is to fine-tune the electronic and steric properties of the resulting complex to enhance its catalytic performance.

One key strategy is the introduction of electron-donating or electron-withdrawing groups onto the bipyridine framework. The electron-withdrawing nature of the nitrile group in this compound already influences the electronic properties of the metal center upon coordination. Further modifications could be made to the other pyridine ring to systematically alter the ligand's electronic character.

Another approach involves the concept of a "donor-acceptor" system within the catalyst. scispace.com This involves arranging electron-rich and electron-deficient ligands in a specific geometry around the metal center to enhance both the nucleophilicity and electrophilicity required for certain reactions. scispace.com For example, in platinum catalysts for nitrile hydration, using more electron-donating phosphine (B1218219) ligands led to increased catalytic activity. scispace.com

The development of heterogeneous catalysts offers another avenue for optimization. By immobilizing the this compound complex on a solid support, issues such as catalyst deactivation through intermolecular pathways can be suppressed. nih.gov The structure of the support material itself can also be engineered, for instance, by creating nanotube structures to facilitate the rapid transport of substrates and products. nih.gov

Modern catalyst design increasingly relies on a combination of experimental work and computational modeling. mdpi.com Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and help predict the properties of new catalyst designs before they are synthesized in the lab. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for the rational design of more efficient catalysts. For bipyridine-based catalysts, a variety of techniques are employed to elucidate these mechanisms.

Spectroelectrochemical methods, such as IR-spectroelectrochemistry, are particularly powerful for studying redox-active catalysts. capes.gov.br This technique allows for the in-situ characterization of species generated at different potentials during an electrochemical reaction, providing valuable information about the intermediates in a catalytic cycle. For example, it has been used to study the reduction of CO₂ by rhenium-bipyridine complexes. capes.gov.br

Kinetic studies are also essential for determining the rate-limiting steps of a catalytic reaction and for quantifying the catalyst's efficiency. By measuring reaction rates under different conditions (e.g., varying substrate and catalyst concentrations), a rate law can be established, which provides clues about the mechanism.

Computational methods, particularly DFT calculations, have become indispensable for modeling catalytic cycles. mdpi.com These calculations can be used to determine the energies of proposed intermediates and transition states, helping to identify the most likely reaction pathway.

While specific mechanistic studies on catalysts derived from this compound are not yet widely reported, the established methodologies for studying related bipyridine complexes provide a clear roadmap for future investigations into the catalytic cycles involving this promising ligand.

Applications in Materials Science and Polymer Chemistry

Integration of [3,4'-Bipyridine]-5-carbonitrile into Polymeric Structuresnih.gov

The incorporation of bipyridine units into polymer chains is a key strategy for creating materials with enhanced properties. This compound can be integrated into polymeric backbones or as pendant groups. This integration is often achieved through coordination with metal ions, forming metallopolymers, or via standard polymerization techniques if the bipyridine unit is first modified with a polymerizable group. These bipyridine-containing polymers are instrumental in developing materials for applications ranging from energy storage to self-healing elastomers.

Development of Functional Materials based on Bipyridine-Carbonitrile Scaffoldsnih.gov

The bipyridine-carbonitrile scaffold is a versatile platform for designing functional materials. The bipyridine moiety is well-known for its ability to form stable complexes with a wide range of metal ions, while the electron-withdrawing nature of the carbonitrile (cyano) group can be used to tune the electronic and, consequently, the photophysical and electrochemical properties of the resulting materials.

Bipyridine ligands are central to the creation of luminescent materials, particularly when complexed with metal ions like lanthanides and copper(I). The bipyridine acts as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light of a specific color. Research on related cyano-substituted bipyridine ligands demonstrates this principle effectively.

For instance, a series of luminescent phosphine (B1218219) copper(I) complexes with cyano- and hydroxyl-substituted 2,2′-bipyridine ligands have been synthesized and characterized. rsc.org These complexes exhibit intense, tunable emissions from green to yellow in their solid state. rsc.org The electronic properties of the cyano group play a crucial role in modulating the metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the observed luminescence. rsc.org It is anticipated that this compound would serve a similar function, enabling the development of new phosphorescent materials.

Table 1: Photophysical Properties of Representative Copper(I) Complexes with Cyano-Bipyridine Ligands

ComplexEmission Color (Solid State)Key Feature
CuI(bpy(CN)2)(P(PhX)3)2Green to YellowEmission tunable by modifying phosphine ligands
CuI(bpy(CN)2)(POP)YellowShows sensitivity to the bipyridine ligand's electronic nature

Data sourced from studies on cyano-substituted 2,2'-bipyridine (B1663995) complexes, illustrating the potential of the bipyridine-carbonitrile scaffold. rsc.org

Furthermore, the integration of lanthanide-bipyridine coordination into polymer chains has led to biomimetic luminescent elastomers that exhibit multi-color emission. rsc.org

The ability of bipyridine ligands to participate in electron transfer processes makes them ideal for redox-active materials. These materials are critical for applications such as batteries, electrocatalysis, and sensors. The inclusion of a cyano group can significantly influence the redox potential.

A notable application is in aqueous organic redox flow batteries (AORFBs). A bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy) was developed as a catholyte material. nih.gov The strong electron-withdrawing effect of the 4,4'-bipyridine (B149096) moiety was found to increase the redox potential by 60 mV compared to the parent compound. nih.gov This enhancement led to a high cell voltage of 1.28 V and excellent cycling stability, with an average capacity retention of 99.86% per cycle over 200 cycles. nih.gov This demonstrates how incorporating a bipyridine unit can systematically tune the electrochemical properties for improved energy storage performance.

Table 2: Performance of a Bipyridine-Modified Redox Flow Battery System

ParameterValue
Catholyte MaterialTEMP-BPy
Anolyte MaterialMethyl Viologen (MV)
Cell Voltage1.28 V
Energy Density (at 0.6 M)14.5 Wh L⁻¹
Capacity Retention (200 cycles)99.86% per cycle

Data for the TEMP-BPy/MV system. nih.gov

Crystal Engineering of this compound Derivativesmdpi.com

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. nih.gov Bipyridines are exemplary building blocks in this field due to their rigidity and ability to act as linear linkers (or "pillars") between metal centers, forming coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net

The specific geometry of this compound offers unique possibilities. Unlike the linear 4,4'-bipyridine, the angled nature of the 3,4'-isomer can lead to the formation of more complex, non-linear network topologies. Furthermore, the 5-carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, providing an additional level of control over the final supramolecular architecture. Studies on related systems show that bipyridines readily form co-crystals with carboxylic acids through robust O–H⋯N hydrogen bonds, creating predictable supramolecular synthons that guide the assembly of tapes and sheets. researchgate.net The nitrile group in this compound could engage in similar C–H⋯N or other weak interactions, influencing the packing and properties of the resulting crystalline material.

Self-Healing Materials and Smart Materials Incorporating Bipyridine Units

Smart materials can respond to external stimuli, while self-healing materials can autonomously repair damage. The dynamic and reversible nature of metal-ligand coordination bonds makes bipyridine units excellent candidates for creating such materials. rsc.org

Researchers have developed a super-tough, self-healing, and luminescent elastomer by integrating lanthanide-bipyridine (Ln³⁺-Bpy) coordination bonds into a polymer network. rsc.org These dynamic coordination bonds, along with hydrogen bonding arrays, allow the material to repair itself at room temperature. rsc.org The resulting material exhibits outstanding mechanical properties, including a high tensile strength (38.34 MPa) and toughness (368.19 MJ m⁻³), comparable to natural spider silk. rsc.org The self-healing function is attributed to the reversible breaking and reforming of the lanthanide-bipyridine coordination bonds at the fracture site. rsc.org This strategy provides a pathway for creating robust, multifunctional materials where the bipyridine unit is key to both the structural integrity and the "smart" self-healing capability.

Table 3: Mechanical and Healing Properties of a Bipyridine-Based Elastomer

PropertyValue
Engineering Tensile Fracture Strength38.34 ± 2.16 MPa
Engineering Tensile Strain2218 ± 15%
Toughness368.19 MJ m⁻³
Healing MechanismDynamic H-bonding and Lanthanide-Bipyridine coordination

Data for the APU-Bpy₀.₁-Ln sample. rsc.org

Future Research Directions and Emerging Paradigms for 3,4 Bipyridine 5 Carbonitrile

Exploration of Novel Synthetic Methodologies

The synthesis of bipyridine derivatives, including [3,4'-Bipyridine]-5-carbonitrile, is an active area of research. mdpi.com While traditional methods exist, they often face challenges such as low yields and harsh reaction conditions. mdpi.com Future research is expected to focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising approach is the use of one-pot multicomponent reactions . These reactions offer the advantage of combining multiple starting materials in a single step to generate complex products, which is both time and resource-efficient. nih.gov For instance, a one-pot, four-component methodology has been successfully employed for the synthesis of related pyridine (B92270) derivatives. nih.gov Adapting such methods for the specific synthesis of this compound could significantly improve its accessibility.

Another area of exploration is the application of green chemistry principles . This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient techniques like microwave-assisted synthesis. nih.gov Microwave technology, in particular, has shown potential in accelerating the synthesis of heterocyclic compounds. nih.gov

Furthermore, the development of novel cross-coupling reactions catalyzed by transition metals like palladium and nickel continues to be a major focus. mdpi.comresearchgate.net These reactions allow for the precise formation of carbon-carbon bonds, which is crucial for constructing the bipyridine framework. mdpi.com Research into new catalyst systems, including those based on pincer complexes and air-stable palladium catalysts, aims to improve the efficiency and applicability of these methods. mdpi.com Decarboxylative and desulfonylative cross-coupling reactions are also emerging as powerful tools for the synthesis of bipyridine derivatives. mdpi.com

A novel three-step strategy for converting pyridines into benzonitriles has been reported, which involves pyridine N-oxidation, photochemical deconstruction, and a formal Diels-Alder cycloaddition. bris.ac.uk This methodology offers a retrosynthetic approach that could potentially be adapted for the synthesis of complex bipyridine carbonitriles. bris.ac.uk

Advanced Spectroscopic Techniques for Real-Time Analysis

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Future research will likely involve the application of more advanced and sensitive spectroscopic methods for real-time analysis of its properties and behavior.

Time-resolved spectroscopy , including time-resolved infrared (TRIR) and fluorescence spectroscopy, can provide insights into the dynamic processes of the molecule, such as its excited-state properties and reaction kinetics. numberanalytics.com This is particularly relevant for understanding its potential applications in areas like photochemistry and optoelectronics.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures and dynamics. numberanalytics.com Advanced 2D NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule, which is crucial for understanding its structure-property relationships. numberanalytics.comnih.govresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity for detecting molecules at low concentrations, making it a valuable tool for studying the interaction of this compound with surfaces and other molecules. numberanalytics.com This could be particularly useful in the development of sensors and catalysts.

The integration of spectroscopic techniques with Process Analytical Technology (PAT) is becoming increasingly important for real-time monitoring and control of chemical processes. mdpi.com In-line spectroscopic methods, such as UV/Vis, near-infrared (NIR), and mid-infrared (MIR) spectroscopy, can be used to monitor the synthesis of this compound in real-time, ensuring optimal reaction conditions and product quality. mdpi.comazooptics.com

Computational Design of Enhanced Functionalities

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific properties. For this compound, computational methods can be used to predict and enhance its functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. This information is crucial for understanding its reactivity, photophysical properties, and potential as a ligand in coordination chemistry.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility and intermolecular interactions of this compound. This is particularly important for predicting its behavior in different environments and its ability to self-assemble into larger structures.

By combining computational design with experimental synthesis and characterization, researchers can accelerate the discovery of new this compound derivatives with tailored functionalities for specific applications. For example, computational screening can be used to identify promising candidates for applications in catalysis, materials science, and medicine. chemscene.com

Integration into Multidisciplinary Research Areas

The unique properties of this compound make it a versatile building block for a wide range of applications, driving its integration into various multidisciplinary research areas.

In materials science , this compound and its derivatives can be used as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials have potential applications in gas storage, separation, and catalysis. The ability of the bipyridine unit to act as a linker and the nitrile group to participate in coordination or post-synthetic modification makes it a valuable component in the design of functional materials. researchgate.net

In medicinal chemistry , pyridine and bipyridine scaffolds are present in many biologically active compounds. nih.govtandfonline.com The nitrile group can also play a crucial role in interacting with biological targets. Therefore, this compound could serve as a starting point for the development of new therapeutic agents. chemscene.comtandfonline.com For instance, related bipyridine carbonitrile derivatives have been investigated for their anti-inflammatory and antimicrobial activities. tandfonline.com

In the field of supramolecular chemistry , the ability of bipyridines to participate in self-assembly processes through hydrogen bonding and π-π stacking interactions is well-established. mdpi.comnih.gov This opens up possibilities for creating complex, functional supramolecular architectures with this compound as a key component.

Development of Next-Generation Functional Materials

The future of this compound research lies in its application in the development of next-generation functional materials with advanced properties.

Luminescent materials based on bipyridine derivatives are of great interest for applications in sensing and imaging. chimicatechnoacta.ru The photophysical properties of this compound can be tuned by modifying its structure, leading to the development of novel fluorophores and phosphors. For example, derivatives of 3-hydroxy-2,2'-bipyridine-6-carbonitriles exhibit interesting photophysical properties, including a large Stokes shift, which is beneficial for bioimaging applications. chimicatechnoacta.ru

Catalytic materials are another promising area. The bipyridine moiety is a well-known ligand in transition-metal catalysis. mdpi.com By incorporating this compound into catalytic systems, it may be possible to develop new and more efficient catalysts for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [3,4'-Bipyridine]-5-carbonitrile derivatives, and how are their structures validated?

  • Methodology : The compound can be synthesized via cyclization reactions. For example, reacting cyanoacrylamide derivatives with cyanoacetamide in ethanolic piperidine under reflux yields pyridine-3-carboxamide derivatives. Structural validation relies on spectroscopic techniques:

  • 1H NMR : Signals at δ 7.26 ppm (NH2_2) and δ 7.77–8.11 ppm (aromatic protons) confirm aromatic and amino groups .
  • IR : Peaks at ν 2206 cm1^{-1} (C≡N) and 1697 cm1^{-1} (C=O) identify functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 428.95) confirm molecular formulas .
    • Alternative route : A three-component reaction under thermal aqueous conditions can produce pyrimidinecarbonitrile derivatives, validated via elemental analysis and spectral data .

Q. How can spectral data resolve ambiguities in structural assignments of this compound analogs?

  • Cross-validation : Use 2D NMR (e.g., 13C^{13}\text{C}-HSQC) to correlate aromatic protons and carbons, distinguishing between regioisomers. For example, δ 163.13 ppm (C=O) and δ 150.16 ppm (C-NH2_2) in 13C^{13}\text{C} NMR help differentiate carbonyl and amino-attached carbons .
  • IR vs. NMR : Discrepancies between IR nitrile peaks and NMR aromatic signals may indicate competing reaction pathways (e.g., ethanol elimination vs. water elimination in cyclization) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of bipyridine-carbonitrile derivatives?

  • Mechanistic insight : Piperidine catalysis in ethanol promotes Knoevenagel condensation, favoring 6-hydroxy-2-oxo derivatives over acetylated byproducts. The choice of solvent (e.g., DMF vs. ethanol) and base (e.g., piperidine vs. sodium acetate) can alter transition-state energetics .
  • Data-driven analysis : Compare 1H^{1}\text{H} NMR signals of crude products; δ 2.31 ppm (methyl groups) and δ 7.64 ppm (para-substituted aromatics) indicate dominant pathways .

Q. What hydrogen-bonding patterns govern the crystal packing of this compound derivatives, and how are they analyzed?

  • Graph-set analysis : Use Etter’s formalism to classify hydrogen-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) in single-crystal X-ray structures. For example, N–H⋯O and C–H⋯N interactions often stabilize layered arrangements .
  • Software tools : SHELXL refines hydrogen-bond geometries using high-resolution diffraction data. Discrepancies in thermal parameters may suggest dynamic disorder in crystal lattices .

Q. How can structure-activity relationship (SAR) studies optimize the anticonvulsant activity of this compound analogs?

  • Experimental design : Introduce substituents (e.g., chloro, ethoxy) at the 4-position and evaluate ED50_{50} values in rodent seizure models. For example, 6-amino-2'-chloro-6'-ethoxy derivatives show ED50_{50} = 53 mg/kg in yohimbine-induced clonic seizures .
  • Data contradiction : Poor correlation between in vitro receptor binding and in vivo efficacy may arise from blood-brain barrier permeability. Use logP calculations and PAMPA assays to prioritize analogs with optimal lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.